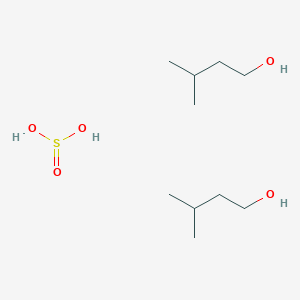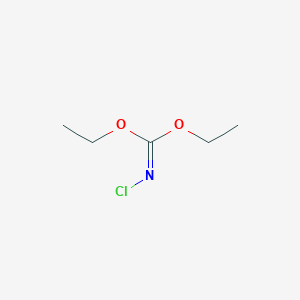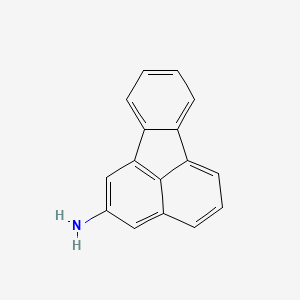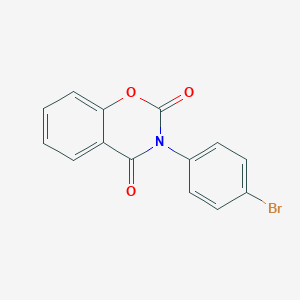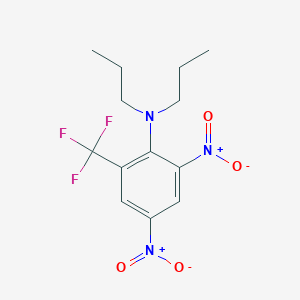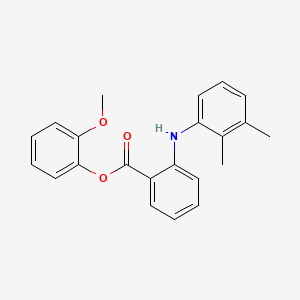
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is a complex organic compound that belongs to the class of esters derived from anthranilic acid This compound is characterized by the presence of an ester functional group, which is formed by the reaction of anthranilic acid with o-methoxyphenol and N-2,3-xylyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester typically involves the esterification of anthranilic acid with o-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also used in the study of esterification and other organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving esters. It is also used as a model compound for studying the metabolism of esters in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the production of various pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases to release anthranilic acid and o-methoxyphenol, which can then exert their biological effects. The compound may also interact with specific receptors or enzymes, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: A precursor to the ester, with similar chemical properties but lacking the ester functional group.
Methyl anthranilate: An ester of anthranilic acid with a methyl group, used in flavorings and fragrances.
Ethyl anthranilate: Another ester of anthranilic acid, used in the synthesis of various organic compounds.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, o-methoxyphenyl ester is unique due to the presence of both N-2,3-xylyl and o-methoxyphenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
20723-85-7 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C22H21NO3/c1-15-9-8-12-18(16(15)2)23-19-11-5-4-10-17(19)22(24)26-21-14-7-6-13-20(21)25-3/h4-14,23H,1-3H3 |
InChI Key |
QAVPLSMHPGKHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


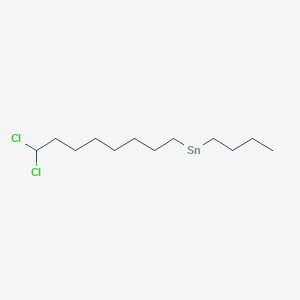

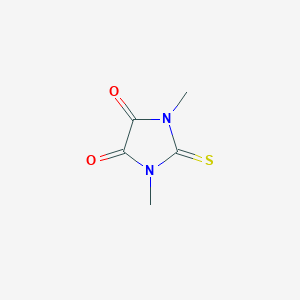
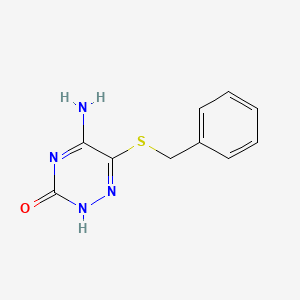
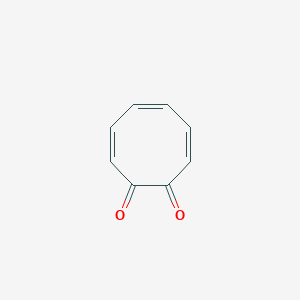
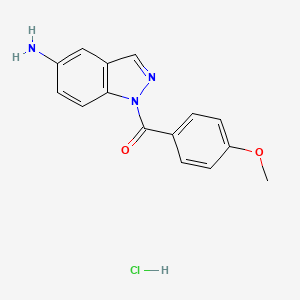
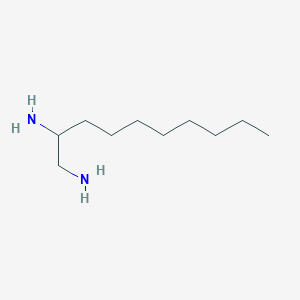
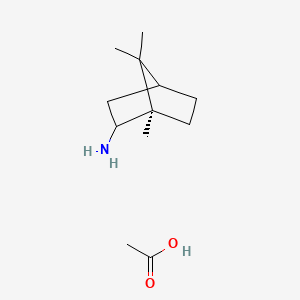
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
